molecular formula C24H34N2O4S B11491064 N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11491064
M. Wt: 446.6 g/mol
InChI Key: HMPSVTMBINGFJC-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a pyrrolidinone ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of adamantanecarboxylic acid with appropriate reagents to form the adamantane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The sulfonamide group can inhibit certain enzymes, while the pyrrolidinone ring may interact with protein targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of an adamantane moiety, pyrrolidinone ring, and sulfonamide group. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H34N2O4S/c1-16-8-21(26-7-3-4-23(26)27)5-6-22(16)31(28,29)25-15-17(2)30-24-12-18-9-19(13-24)11-20(10-18)14-24/h5-6,8,17-20,25H,3-4,7,9-15H2,1-2H3

InChI Key

HMPSVTMBINGFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NCC(C)OC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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